2-(4-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone
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Description
2-(4-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C14H16N4O2S2 and its molecular weight is 336.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis Techniques : Various synthesis methods have been developed to create thiadiazole and piperazine derivatives, focusing on their potential biological activities. Electrochemical synthesis techniques have been explored for the generation of new arylthiobenzazoles, which involves electrochemical oxidation processes (Amani & Nematollahi, 2012). Similarly, efficient synthesis methods for potent PPARpan agonists incorporating thiadiazole and piperazine moieties have been described, highlighting a multi-step approach to achieve high yields (Guo et al., 2006).
Antimicrobial and Antiviral Activities : Thiadiazole and piperazine derivatives have been evaluated for their antimicrobial and antiviral activities. Novel thiadiazole amide compounds containing piperazine have shown inhibitory effects against specific bacteria and viruses, demonstrating their potential as antimicrobial and antiviral agents (Xia, 2015). Furthermore, azole-containing piperazine derivatives have been synthesized and tested for their antibacterial, antifungal, and cytotoxic activities, with some compounds exhibiting moderate to significant efficacy (Gan, Fang, & Zhou, 2010).
Antituberculosis and Cytotoxicity : Compounds with thiadiazole and piperazine scaffolds have been investigated for their antituberculosis properties and cytotoxic effects. For instance, 3-heteroarylthioquinoline derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some derivatives showing promising activity (Chitra et al., 2011).
Properties
IUPAC Name |
2-[4-(4-methylthiadiazole-5-carbonyl)piperazin-1-yl]-1-thiophen-2-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c1-10-13(22-16-15-10)14(20)18-6-4-17(5-7-18)9-11(19)12-3-2-8-21-12/h2-3,8H,4-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRHOILAFMIPIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)CC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.